5-Bromopyridine-3,4-dicarboxylic acid
Overview
Description
5-Bromopyridine-3,4-dicarboxylic acid is a brominated derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 3 and 4 positions and a bromine atom at the 5 position on the pyridine ring
Mechanism of Action
Target of Action
Brominated pyridines are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
The mode of action of 5-Bromopyridine-3,4-dicarboxylic acid is primarily through its interaction with its targets. The bromination reaction of pyridine derivatives is a key step in the synthesis of various compounds . The bromination reaction of pyridine derivatives is typically initiated by free radicals .
Biochemical Pathways
Brominated pyridines are often involved in the synthesis of various pharmaceuticals, suggesting they may influence a wide range of biochemical pathways .
Result of Action
It’s known that brominated pyridines are often used in the synthesis of various pharmaceuticals, suggesting they may have a wide range of effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bromination reaction of pyridine derivatives is a typical exothermic reaction, and the apparent thermodynamics and apparent kinetics of the synthetic reaction process are very important to realize intrinsic and safe production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopyridine-3,4-dicarboxylic acid typically involves the bromination of pyridine derivatives. One common method is the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide as the brominating reagent . The reaction conditions often include the use of solvents such as tetrahydrofuran and dimethylformamide, and the reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.
Common Reagents and Conditions:
N-bromosuccinimide: Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Alcohols and Aldehydes: Formed through reduction of carboxylic acid groups.
Scientific Research Applications
5-Bromopyridine-3,4-dicarboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the preparation of functional materials and ligands for catalysis.
Comparison with Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar structure but with only one carboxylic acid group.
5-Methylpyridine-2,3-dicarboxylic acid: Precursor in the synthesis of 5-bromopyridine-3,4-dicarboxylic acid.
2,2’-Bipyridine Derivatives: Compounds with two pyridine rings, often used in coordination chemistry.
Uniqueness: this compound is unique due to the presence of both bromine and two carboxylic acid groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
5-bromopyridine-3,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOJWAGUGFOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618383 | |
Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90325-36-3 | |
Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.